4-Chloro-7-methylpyrido[2,3-D]pyrimidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFRGDCMHQEADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733804 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-81-0 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 7 Methylpyrido 2,3 D Pyrimidine
Established Synthetic Routes to 4-Chloro-7-methylpyrido[2,3-D]pyrimidine and its Analogues
The construction of the pyrido[2,3-d]pyrimidine (B1209978) core can be broadly achieved by two primary strategies: building the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525), or vice versa. nih.gov The former is the more extensively documented approach.
Multi-step Organic Synthesis Approaches
The synthesis of pyrido[2,3-d]pyrimidines generally begins with an appropriately substituted pyrimidine, typically a 4-aminopyrimidine (B60600) derivative, which is activated towards electrophilic substitution at the C-5 position. jocpr.com The pyridine ring is then formed by annulation using a three-carbon synthon.
One of the foundational methods involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds. For example, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com The synthesis of the specific 7-methyl target often involves the use of a precursor that already contains the methylamino group. For instance, Blankley et al. synthesized 8-methyl-2-phenylamino-8H-pyrido-[2,3-d]pyrimidin-7-one derivatives by first treating 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine with methylamine. nih.gov The resulting 4-(methylamino)pyrimidine was then subjected to a series of transformations, including reduction of the nitrile to an aldehyde and subsequent condensation with an appropriate acetonitrile (B52724) derivative to construct the fused pyridone ring. nih.gov
Another versatile approach starts with a pyrimidine aldehyde. A 4-chloro substituted pyrimidine aldehyde can be condensed with a nitrile containing an α-methylene group, leading to an iminopyridopyrimidine, which is then hydrolyzed to the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov This strategy allows for the introduction of various substituents depending on the chosen nitrile.
For the related pyrrolo[2,3-d]pyrimidine systems, multi-step syntheses often start from simple precursors like diethyl malonate or dimethyl malonate. chemicalbook.comresearchgate.net A patented four-step method to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the initial coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by cyclization with formamidine (B1211174) to build the pyrimidine ring, subsequent acid-catalyzed cyclization to form the pyrrole (B145914) ring, and final chlorination. google.com The introduction of the 7-methyl group in such systems could be achieved by N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine precursor.
A general overview of a multi-step synthesis is outlined below:
Table 1: Representative Multi-Step Synthesis Strategy| Step | Reaction | Description |
|---|---|---|
| 1 | Pyrimidine Formation | Cyclization of a C3 synthon (e.g., malonate derivative) with a guanidine (B92328) or amidine source to form the pyrimidine ring. |
| 2 | Functionalization | Introduction of necessary functional groups onto the pyrimidine ring, such as a 5-cyano or 5-formyl group and a 6-amino group. |
| 3 | Annulation | Reaction of the functionalized pyrimidine with a reagent to build the fused pyridine ring, often via condensation and cyclization. nih.govnih.gov |
| 4 | Chlorination | Conversion of a hydroxyl or oxo group at the C4-position to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃). |
Improved and Efficient Synthesis Protocols for Pyrido[2,3-d]pyrimidines
Modern organic synthesis has driven the development of more efficient protocols that offer higher yields, shorter reaction times, and more environmentally benign conditions. For pyrido[2,3-d]pyrimidines, these include multi-component reactions (MCRs) and the use of non-conventional energy sources.
One-pot, three-component reactions have been effectively used. For example, aromatic aldehydes, malononitrile, and 6-aminouracil can be reacted in the presence of a catalyst to directly form the pyrido[2,3-d]pyrimidine core. nih.gov The use of catalysts like nano-CuFe₂O₄ under microwave-assisted conditions has been shown to produce pyrido-dipyrimidines in excellent yields (90-98%). nih.gov Similarly, the use of water as a solvent at room temperature for MCRs of barbituric acids, amines, and aldehydes provides a green and efficient route to these scaffolds. nih.gov
Functional Group Transformations and Derivatization Strategies
The this compound scaffold possesses key sites for chemical modification, primarily the reactive 4-chloro substituent and the fused ring system itself.
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom at the C-4 position of the pyrido[2,3-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to the derivatization of this scaffold, allowing for the introduction of a wide array of functional groups.
The most common transformations involve the displacement of the chloride by nitrogen nucleophiles (amination). This reaction is widely employed to synthesize libraries of compounds for biological screening. nih.gov A study on the amination of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrated that the reaction proceeds well with a variety of meta- and para-substituted anilines in water with a catalytic amount of acid. nih.gov This method is advantageous as it reduces the use of organic solvents. nih.gov Besides amines, other nucleophiles such as phenoxides and thiophenoxides can also effectively displace the 4-chloro group. rsc.org
Table 2: Examples of Nucleophilic Substitution at the C-4 Position
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Aniline, Cyclopentylamine | 4-amino-pyrido[2,3-d]pyrimidine | nih.govnih.gov |
| Alcohols/Phenols | Sodium Phenoxide | 4-aryloxy-pyrido[2,3-d]pyrimidine | rsc.org |
| Thiols/Thiophenols | Sodium Thiophenoxide | 4-arylthio-pyrido[2,3-d]pyrimidine | rsc.org |
| Water | Hydrochloric Acid (aq) | Pyrido[2,3-d]pyrimidin-4-one | nih.gov |
Modifications of the Methyl Group and Pyrimidine Ring System
While the N-7 methyl group is generally stable, modifications to other parts of the heterocyclic core provide additional avenues for derivatization. If other substituents are present on the ring system, they can serve as handles for further chemistry. For example, a methylthio group at the C-2 position is a versatile functional group. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which enhances its leaving group ability, facilitating a second nucleophilic substitution reaction with amines or other nucleophiles. nih.gov
The N-methylation of the pyridine ring nitrogen itself is a key synthetic transformation. In several syntheses, this step is performed on a precursor molecule. For instance, reductive alkylation using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride is a common method to introduce a methyl group onto a secondary amine within the scaffold or at the ring nitrogen. mdpi.com
Cyclization and Annulation Reactions Involving Pyrido[2,3-d]pyrimidine Precursors
The formation of the bicyclic pyrido[2,3-d]pyrimidine system via cyclization is a cornerstone of its synthesis. These reactions typically involve the formation of the pyridine ring onto a pre-formed pyrimidine.
A widely used strategy involves the reaction of 6-aminopyrimidines, such as 6-aminouracil, with various three-carbon electrophiles. jocpr.com Key examples of these electrophilic partners include:
1,3-Dicarbonyl Compounds: Reaction with acetylacetone or ethyl acetoacetate (B1235776) leads to the formation of 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com
α,β-Unsaturated Ketones and Aldehydes: These react with 6-aminopyrimidines via a sequence of Michael addition followed by cyclization and subsequent oxidation or aromatization to yield the final product. jocpr.com
Dimethyl Acetylenedicarboxylate (DMAD): This reagent reacts with 6-aminouracil derivatives in protic media to give 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com
Another powerful method involves intramolecular cycloadditions. Suitably functionalized uracil (B121893) derivatives can undergo intramolecular 1,3-dipolar cycloadditions. For example, nitrile oxides generated in situ from oximes can cyclize onto an adjacent allyl or furfuryl group to create novel, complex heterocyclic systems fused to the pyrido[2,3-d]pyrimidine core, all while leaving the pyrimidine ring intact. These advanced strategies open pathways to structurally unique derivatives.
Biological Activities and Mechanistic Investigations of 4 Chloro 7 Methylpyrido 2,3 D Pyrimidine and Its Derivatives
Anticancer Potential and Mechanisms of Action
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action. nih.govrsc.org Researchers have successfully synthesized and evaluated numerous analogs, revealing potent activities against various cancer cell lines and tumors. nih.govresearchgate.net
Inhibition of Kinase Activity (e.g., Tyrosine Kinases, PI3K, CDK4/6, EGFR, PIM-1, FMS)
A primary mechanism for the anticancer effect of pyrido[2,3-d]pyrimidine derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net These compounds have shown significant inhibitory effects against a variety of kinases, including tyrosine kinases (TKs), phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDKs). nih.gov
Specific derivatives have demonstrated potent, multi-targeted kinase inhibition. For instance, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one exhibited promising inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov Similarly, other pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of CDK4/6. nih.gov The CDK4/6 inhibitor Palbociclib, which features a pyrido[2,3-d]pyrimidin-7(8H)-one core, is an FDA-approved drug for the treatment of breast cancer. nih.gov
The scaffold is also effective against mutant kinases that confer drug resistance. A thieno[3,2-d]pyrimidine (B1254671) derivative, compound B1, was found to be a potent inhibitor of the drug-resistant EGFRL858R/T790M mutant, with an IC₅₀ of 13 nM and over 76-fold selectivity compared to wild-type EGFR (EGFRWT). nih.govrsc.org Furthermore, derivatives have shown potent activity against PIM-1 kinase; compounds 4 and 10 displayed IC₅₀ values of 11.4 nM and 17.2 nM, respectively. researchgate.net The pyrido[2,3-d]pyrimidine-based compounds PD173955 and PD180970 are effective inhibitors of the Bcr/Abl tyrosine kinase, with IC₅₀ values of 2.5 nM. nih.gov Analogs of the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have also been identified as potent and selective inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1).
| Compound/Derivative Class | Target Kinase(s) | IC₅₀ | Source |
| Compound B1 | EGFRL858R/T790M | 13 nM | nih.govrsc.org |
| Compound 4 | PIM-1 | 11.4 nM | researchgate.net |
| Compound 10 | PIM-1 | 17.2 nM | researchgate.net |
| PD173955 | Bcr/Abl | 2.5 nM | nih.gov |
| PD180970 | Bcr/Abl | 2.5 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Not specified | nih.gov |
| Pyrido[2,3-d]pyrimidine 6b, 8d | CDK4/6 | Not specified | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Another significant mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR). bldpharm.com DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer and antimicrobial therapies. eurekaselect.com The anticancer activity of many pyrido[2,3-d]pyrimidines has been attributed to their ability to inhibit this enzyme. nih.govbldpharm.com
Structurally, 2,4-diamino substituted pyrido[2,3-d]pyrimidines are particularly effective as DHFR inhibitors. nih.gov These compounds act as nonclassical antifolates. nih.gov For example, novel 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine derivatives have demonstrated significant and selective inhibition of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. nih.gov Similarly, a series of 6-substituted pyrido[3,2-d]pyrimidines were developed as potent inhibitors of recombinant human DHFR (rhDHFR), with some compounds exhibiting IC₅₀ values in the sub-micromolar range. rsc.org
Induction of Apoptosis and Cell Cycle Arrest
Pyrido[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.gov One study found that compounds 6b and 8d induced apoptosis in PC-3 and MCF-7 cancer cells, respectively. nih.gov This was achieved by activating pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2. nih.gov
The 2,4-diaminopyrido[2,3-d]pyrimidine derivative (62) demonstrates pro-apoptotic effects by promoting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov A derivative of the related 7-H-pyrrolo[2,3-d]pyrimidine scaffold was also found to induce apoptosis by increasing the expression of caspases-8, -9, and -3. Furthermore, these compounds can influence cell cycle progression. Derivative 62 was shown to cause G2/M phase arrest, while other benzopyrano[2,3-d]pyrimidines also led to a significant accumulation of cells in the G2/M phase. nih.gov Another pyrrolo[2,3-d]pyrimidine derivative, compound 9e, was found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.
In Vitro Cytotoxicity Studies (e.g., MCF-7, HepG2, H1975, A549 cell lines)
The anticancer potential of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its derivatives is further evidenced by their potent cytotoxic effects against a wide range of human cancer cell lines in laboratory studies.
Notably, a derivative identified as compound B1 showed high cytotoxic activity against the H1975 non-small cell lung cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 0.087 µM. nih.govrsc.org Another derivative, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (compound 5a), was more potent than the standard chemotherapy drug doxorubicin (B1662922) against HepG-2 liver cancer cells, with an IC₅₀ of 0.3 µM. nih.gov Various derivatives have also demonstrated significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells, with some compounds showing IC₅₀ values in the low micromolar to nanomolar range. researchgate.net
| Cell Line | Cancer Type | Derivative | IC₅₀ (µM) | Source |
| MCF-7 | Breast | Compound 4 | 0.57 | researchgate.net |
| Compound 8d | 1.54 | |||
| Compound 6c | 7.4 | nih.gov | ||
| Compound 8d | 5.5 | nih.gov | ||
| HepG2 | Liver | Compound 5a | 0.3 | nih.gov |
| Compound 11 | 0.99 | researchgate.net | ||
| Compound 4 | 1.13 | researchgate.net | ||
| H1975 | Lung | Compound B7 | 0.023 | nih.gov |
| Compound B1 | 0.087 | nih.govrsc.org | ||
| A549 | Lung | Compound 6e | 3.36 | |
| Compound B7 | 0.441 | nih.gov | ||
| Compound 9e | Not specified |
In Vivo Antitumor Efficacy and Preclinical Models
The promising in vitro results for pyrido[2,3-d]pyrimidine derivatives have been supported by in vivo studies in preclinical animal models. In one such study, a selected pyrido[2,3-d]pyrimidine (compound 6) was evaluated for its antineoplastic activity against Ehrlich ascites carcinoma in mice and showed significant antitumor effects. researchgate.net
Furthermore, the tyrosine kinase inhibitor PD180970, based on the pyrido[2,3-d]pyrimidine scaffold, proved effective not only in the human K562 chronic myeloid leukemia cell line but also in mouse models using Ba/F3-P210 cells that express imatinib-resistant BCR/ABL mutations. nih.gov In another example, several 2-aryl-4-oxoxbenzopyrano[2,3-d]pyrimidines demonstrated in vivo antitumor activity in mice with P388 lymphocytic leukemia. These findings underscore the therapeutic potential of this class of compounds in a whole-organism context and provide a strong basis for further development.
Antiviral Activities
In addition to their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of antiviral agents. nih.gov Research has demonstrated their efficacy against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and coronaviruses. nih.govresearchgate.net
Several studies have focused on developing these compounds as inhibitors of viral replication. A series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and tested, with some showing good activity against HSV. nih.gov Acyclic analogues, such as 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, were found to be active against both HCMV and HSV-1 at non-cytotoxic concentrations. researchgate.net One compound in this series was noted to be at least 10-fold more potent than the standard antiviral drug acyclovir. researchgate.net
More recently, with the emergence of the COVID-19 pandemic, research has pivoted to explore the potential of these derivatives against SARS-CoV-2. A hydrazinylpyridopyrimidine (compound 4) and a triazolopyrimidin (compound 15c) were identified as having the greatest inhibitory effects on the SARS-CoV-2 main protease (Mpro), with IC₅₀ values of 10.69 µM and 8.723 µM, respectively. researchgate.net Other in-silico analyses have also identified pyrido[2,3-d]pyrimidine derivatives as having promising inhibitory activity against the COVID-19 major protease (6LU7). rsc.org Additionally, related pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). bldpharm.com
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable antimicrobial activity against a range of pathogens. jocpr.com The core structure is considered a key pharmacophore for developing new antimicrobial agents. mdpi.comrsc.org
Studies on various analogues show that these compounds are active against both Gram-positive and Gram-negative bacteria. For instance, a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antimicrobial effects. nih.gov Compounds within this class, such as 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, showed significant inhibitory effects against bacteria, with many compounds exhibiting Minimum Inhibitory Concentration (MIC) values between 4 and 20 µmol/L. nih.gov Specifically, certain derivatives showed higher activity than the reference drug cefotaxime (B1668864). nih.gov
In one study, synthetic pyrido[2,3-d]pyrimidines armed with a nitrile group displayed good in-vitro antibacterial activity against Staphylococcus, Bacillus cereus, Proteus mirabilis, and Serratia marcescens. researchgate.net The antifungal potential has also been explored, with some derivatives showing efficacy against fungal species like Candida albicans and Aspergillus flavus. nih.gov For example, compounds 7a,d and 9a,d from a synthesized series showed superior antimicrobial activity compared to both the antibacterial agent cefotaxime and the antifungal agent fluconazole. mdpi.com
The antimicrobial activity of these compounds is often linked to their ability to inhibit crucial cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cellular replication in bacteria. jocpr.comnih.gov
| Compound Series | Test Organism | Activity/MIC Value | Reference |
|---|---|---|---|
| 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (7a-e) | Bacteria (General) | Significant inhibition (MIC: 4–20 µmol/L) | nih.gov |
| Compound 7d (a fluoro-substituted derivative) | Bacteria & Fungi | Higher activity than cefotaxime and fluconazole | mdpi.com |
| Pyrido[2,3-d]pyrimidines with nitrile group (4a-h) | Staphylococcus, B. cereus, P. mirabilis, S. marcescens | Good in-vitro activity | researchgate.net |
| Pyrimidopyrimidine derivatives 3a, 3b, 3d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activity | nih.gov |
Anti-inflammatory Activities and Related Molecular Targets (e.g., PARP, P2X7 Receptor, CSF-1R)
The pyrido[2,3-d]pyrimidine nucleus is a key component in several compounds designed as anti-inflammatory agents. jocpr.comresearchgate.net Their mechanism of action often involves the inhibition of key protein kinases and receptors that play a crucial role in inflammatory pathways.
Macrophage Colony-Stimulating Factor-1 Receptor (CSF-1R or FMS) : A significant target for pyrido[2,3-d]pyrimidine derivatives in the context of inflammation is the CSF-1R kinase. nih.gov This receptor is critical for the survival, proliferation, and differentiation of macrophages, which are key mediators of chronic inflammation. A series of pyrido[2,3-d]pyrimidin-5-ones were developed as potent inhibitors of the FMS kinase domain. nih.gov Optimization of a lead compound led to a hydroxamate analogue, compound 37 , which demonstrated excellent potency and was highly effective in reversing established joint swelling in a rat model of streptococcal cell wall-induced arthritis. nih.gov This highlights the potential of FMS inhibitors based on this scaffold for treating chronic inflammatory diseases like rheumatoid arthritis. nih.gov
Other Kinase Targets : The anti-inflammatory effects of this class of compounds are also attributed to the inhibition of other kinases. For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Delgocitinib, which are used to treat inflammatory skin conditions. chemicalbook.com While the core is different (pyrrolo vs. pyrido), it demonstrates the utility of the 4-chloro-pyrimidine portion of the molecule in targeting inflammatory kinases. The anti-inflammatory properties of some pyrimidine (B1678525) derivatives have also been linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory prostaglandins. nih.gov
Although direct studies on this compound as an inhibitor of PARP or P2X7 receptors are not widely reported, the general anti-inflammatory profile of the scaffold suggests that its derivatives could potentially interact with various inflammatory mediators.
| Compound/Series | Molecular Target | Biological Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one hydroxamate analogue (Compound 37) | CSF-1R (FMS) Kinase | Potent inhibition; reversed joint swelling in rat arthritis model | nih.gov |
| Pyrido[2,3-d]pyrimidines | General Anti-inflammatory | Reported activity in various models | jocpr.comresearchgate.net |
| Pyrimidine derivatives | Cyclooxygenase (COX) | Inhibition of PGE2 production | nih.gov |
Other Noteworthy Biological Activities (e.g., anticonvulsant, CNS depressive, antipyretic, analgesic)
Beyond antimicrobial and anti-inflammatory effects, the pyrido[2,3-d]pyrimidine scaffold has been associated with a diverse range of other biological activities, including effects on the central nervous system (CNS). nih.govrsc.org
Anticonvulsant and CNS Depressive Activities : Several studies have reported the potential of pyrido[2,3-d]pyrimidine derivatives as anticonvulsant and CNS depressant agents. nih.govrsc.orgrsc.org These activities suggest that the compounds can cross the blood-brain barrier and interact with neurochemical targets. While the precise mechanisms are not fully elucidated for all derivatives, they are an area of active investigation for developing new therapies for neurological disorders. nih.gov
Analgesic and Antipyretic Activities : The scaffold has also been linked to analgesic (pain-relieving) and antipyretic (fever-reducing) properties. jocpr.comnih.govrsc.org The analgesic effects may be related to the anti-inflammatory mechanisms of these compounds, such as the inhibition of inflammatory mediators that also contribute to pain signaling.
The broad bioactivity of the pyrido[2,3-d]pyrimidine core makes it a versatile template for drug discovery, with potential applications across multiple therapeutic areas. jocpr.comrsc.org
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological potency and selectivity of pyrido[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into effective therapeutic agents.
SAR studies have provided valuable insights into how different functional groups at various positions influence biological activity.
Substitution at C4 : The C4 position is a critical point for modification. The presence of a chlorine atom, as in this compound, provides a reactive site for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions. mdpi.comnih.gov Studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones have shown that substituting the 4-chloro group with various N-aryl, O-aryl, S-aryl, and other moieties can generate compounds with diverse biological profiles, particularly as tyrosine kinase inhibitors. mdpi.com For example, replacing the chloro group with different amines on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has led to potent kinase inhibitors. chemicalbook.com The electronegativity and size of the substituent at C4 can significantly affect the binding affinity of the molecule to its biological target.
Substitution at C7 : The 7-methyl group also plays a role in defining the molecule's activity. In many kinase inhibitors, this position interacts with a specific hydrophobic pocket in the enzyme's active site. Altering the size or nature of the group at this position can impact binding affinity and selectivity.
Other Positions (C2, C5, C6) : Modifications at other positions are also important. For instance, in a series of pyrido[2,3-d]pyrimidin-5-one FMS inhibitors, an amide or hydroxamate group at the C6 position was found to be crucial for potency. nih.gov The nature of the substituent at the C2 position, often an amino or substituted amino group, is also a key determinant of activity.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyrido[2,3-d]pyrimidine derivatives, several key pharmacophoric features have been identified.
For antibacterial activity, Petra-Osiris-Molinspiration (POM) analysis of some nitrile-containing pyrido[2,3-d]pyrimidines identified crucial NH and O-pharmacophore sites. rsc.org These sites are involved in vital intramolecular interactions that form a template for antibacterial action. rsc.org The analysis suggests that the core scaffold acts as a framework to correctly position these key hydrogen bond donors and acceptors for interaction with the bacterial target. researchgate.net
In the context of kinase inhibition, the pyrido[2,3-d]pyrimidine core often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a conserved feature in ATP-binding sites. rsc.org The substituents at positions C2, C4, and C7 then project into different regions of the active site (e.g., solvent-exposed regions or hydrophobic pockets), determining the compound's potency and selectivity for a specific kinase. rsc.org The design of new derivatives often focuses on optimizing these interactions to achieve high affinity and a desirable biological profile. rsc.org
Computational Chemistry and in Silico Studies of 4 Chloro 7 Methylpyrido 2,3 D Pyrimidine Derivatives
Molecular Docking Analyses for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and a target protein.
In the study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, molecular docking has been employed to predict their binding modes and affinities to various biological targets. For instance, in the pursuit of novel anticancer agents, these compounds have been docked into the active sites of kinases like VEGFR-2 and HER-2. One study synthesized a series of novel cyanopyridones and pyrido[2,3-d]pyrimidines and performed molecular docking to understand their anticancer activities. mdpi.com The results indicated that certain derivatives, particularly those with electron-withdrawing groups, showed promising binding interactions within the kinase domains. mdpi.com
Similarly, another research effort focused on designing pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. nih.gov Through molecular docking, they identified four ligands with superior interaction and docking scores compared to the standard drug, raltitrexed. nih.gov These studies highlight the utility of molecular docking in rational drug design, enabling the selection of the most promising candidates for further investigation.
A study on pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors also utilized molecular docking to evaluate the binding of newly synthesized compounds. nih.gov The docking results helped to rationalize the observed in vitro cytotoxic activities against cancer cell lines. nih.gov
Furthermore, research on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents confirmed the binding affinities of the most active compounds against the Bcl2 anti-apoptotic protein through molecular docking studies. nih.gov
The following table summarizes representative molecular docking data for various pyrido[2,3-d]pyrimidine derivatives against different targets:
| Compound/Derivative Family | Target Protein | Key Findings |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2, HER-2 | Electron-withdrawing substitutions enhanced binding affinity. mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives | Human Thymidylate Synthase (hTS) | Four ligands showed better docking scores than the reference drug. nih.gov |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines | Tropomyosin Receptor Kinase A (TrKA) | Docking scores correlated with cytotoxic activity. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Bcl2 anti-apoptotic protein | Confirmed binding of active compounds. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. This method complements molecular docking by assessing the stability of the predicted binding poses and revealing the intricate network of interactions that stabilize the complex.
For pyrido[2,3-d]pyrimidine derivatives, MD simulations have been crucial in validating docking results and understanding the nuances of their interactions with target proteins. In the study of hTS inhibitors, MD simulations of up to 1000 nanoseconds were performed. nih.gov These simulations, coupled with principal component analysis and binding free energy calculations, confirmed the stability of the ligand-protein complexes and the interactions with key catalytic amino acids. nih.gov
In a separate investigation targeting the SARS-CoV-2 main protease (Mpro), MD simulations were used to explore the stability of the interaction between pyrido[2,3-d]pyrimidine derivatives and the viral enzyme. irispublishers.com The simulations helped to identify the most stable complexes and the key hydrogen bond interactions responsible for binding. irispublishers.com
Research on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase also employed MD simulations to probe the binding modes. nih.gov These simulations, which extended for 200 nanoseconds, helped to understand the structural changes and dynamic behavior of the protein-ligand complexes, providing insights for the rational design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for optimizing lead compounds.
For pyrido[2,3-d]pyrimidin-7-yl derivatives with potential as tyrosine kinase inhibitors, 2D and 3D QSAR studies have been conducted. nih.gov By computing various theoretical molecular descriptors, researchers were able to develop models that could predict the anticancer activities of these compounds. nih.gov Due to the large number of descriptors, ridge regression methodology was employed to build reliable models. nih.gov
In a study of substituted pyrimidines as HCV replication inhibitors, a QSAR model was developed using multiple linear regression (MLR). researchpublish.com The model, which included 3D Morse and 2D-autocorrelation parameters, successfully correlated the structural features of the compounds with their inhibitory activity, paving the way for the design of new derivatives. researchpublish.com
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often combined with ligand-based drug design, accelerates the discovery of new lead compounds.
A study on pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors utilized virtual screening of a database of these compounds. nih.gov This was followed by binding free energy calculations and pharmacophore mapping to design a library of 42 new derivatives with improved potential. nih.gov
In another example, an in-house chemical library containing substituted pyrido[2,3-d]pyrimidines was screened to identify compounds with biological activity in myotonic dystrophy models. nih.gov This screening led to the identification of promising hits that were further evaluated for their therapeutic potential. nih.gov
In Silico ADMET Prediction and Druggability Assessment
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.
For a series of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, an in silico ADME study was performed on the most potent anticancer compounds. nih.gov This analysis provided insights into their drug-like properties and potential for oral administration. nih.gov
Similarly, a study on sulfonamide derivatives utilized the SwissADME online server to compute the physicochemical properties, lipophilicity, and drug-likeness of the most potent compounds. nih.gov The drug-likeness model score was also predicted using the Molsoft online server. nih.gov
In the context of developing pyrido[2,3-d]pyrimidine derivatives against SARS-CoV-2, ADMET parameters were calculated using the SwissADME and preADMET online servers. irispublishers.com This in silico analysis helped to assess the drug-like properties and potential toxicities of the synthesized compounds. irispublishers.com A general in silico evaluation of the ADMET profile of a large database of natural products also provides a framework for assessing the druggability of new compounds. researchgate.net
The following table presents a summary of in silico ADMET predictions for representative pyrido[2,3-d]pyrimidine derivatives:
| Compound/Derivative Family | ADMET Parameter | Prediction/Finding |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines | Drug-likeness, Oral Absorption | Potent compounds showed favorable ADME profiles. nih.gov |
| Sulfonamide Derivatives | Physicochemical properties, Lipophilicity | Computed using SwissADME and Molsoft servers. nih.gov |
| Pyrido[2,3-d]pyrimidines for SARS-CoV-2 | Drug-likeness, Toxicity | Assessed using SwissADME and preADMET servers. irispublishers.com |
Advanced Research Directions and Therapeutic Prospects
Development of Novel 4-Chloro-7-methylpyrido[2,3-D]pyrimidine-Based Therapeutic Agents
The development of novel therapeutic agents from the pyrido[2,3-d]pyrimidine (B1209978) core is an active area of research. The versatility of this scaffold allows for its application against various diseases, including cancer and bacterial infections. nih.govresearchgate.net Scientists have focused on synthesizing derivatives by introducing different functional groups to the core structure to enhance potency and selectivity for specific biological targets. nih.gov
The 4-chloro position is particularly important for derivatization. For instance, the synthesis of 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-ones allows for subsequent substitution by nitrogen nucleophiles, creating a library of potential drug candidates. mdpi.com Research has led to the discovery of potent inhibitors of various kinases, which are enzymes often dysregulated in cancer. nih.gov By modifying the pyrido[2,3-d]pyrimidine scaffold, researchers have developed compounds that target Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and various tyrosine kinases. nih.govnih.govrsc.org
One of the most successful examples of a therapeutic agent based on this scaffold is Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor approved for the treatment of certain types of breast cancer. mdpi.com Another example is Piritrexim (B1678454), which has been used in the treatment of bladder and urethral cancer. mdpi.com These successes underscore the therapeutic potential of the pyrido[2,3-d]pyrimidine framework and drive the continued exploration of new derivatives. mdpi.com
Table 1: Examples of Therapeutic Agents Based on the Pyrido[2,3-d]pyrimidine Scaffold
| Compound | Biological Target | Therapeutic Area | Source |
|---|---|---|---|
| Palbociclib | Cyclin-dependent kinase (CDK) 4/6 | Breast Cancer | mdpi.com |
| Piritrexim | Dihydrofolate reductase (DHFR) | Bladder and Urethral Cancer | mdpi.com |
| Pipemidic Acid | Bacterial DNA gyrase | Bacterial Infections | mdpi.com |
| Compound B1 (a thieno[3,2-d]pyrimidine (B1254671) derivative) | EGFRL858R/T790M | Non-small cell lung cancer | nih.gov |
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | PIM-1 Kinase | Breast Cancer | rsc.orgnih.gov |
Combinatorial Approaches with Existing Therapies
To enhance therapeutic efficacy and overcome drug resistance, pyrido[2,3-d]pyrimidine derivatives are being investigated in combination with other established therapies. This strategy aims to target multiple signaling pathways simultaneously or to sensitize cancer cells to conventional treatments.
A prominent example is Palbociclib, which is used as an endocrine-based chemotherapy drug in combination with other anti-tumor agents to treat HR-positive, HER2-negative advanced or metastatic breast cancer. mdpi.com This combinatorial approach has shown significant improvement in patient outcomes compared to monotherapy. Similarly, research on related chromeno[2,3-d]pyrimidine structures has explored combinations with traditional chemotherapeutics like cisplatin (B142131) in clinical trials for solid tumors. mdpi.com These studies provide a strong rationale for exploring combinatorial strategies for new this compound-based agents to potentially achieve synergistic effects and improve treatment responses in various cancers.
Investigation of New Biological Targets and Pathways
The therapeutic versatility of pyrido[2,3-d]pyrimidines stems from their ability to interact with a multitude of biological targets. nih.gov While kinase inhibition is a major focus, research has expanded to identify novel targets and pathways implicated in disease pathogenesis.
Initial studies identified Dihydrofolate reductase (DHFR) as a key target, essential for DNA synthesis. mdpi.com More recent research has unveiled a broad spectrum of kinase targets. nih.gov These include:
Tyrosine Kinases: Such as c-Src, and the receptors for Platelet-Derived Growth Factor (PDGFr), Fibroblast Growth Factor (FGFr), and Epidermal Growth Factor (EGFr). nih.gov
Serine/Threonine Kinases: Including Protein Kinase B (PKB/Akt), Phosphoinositide 3-kinases (PI3K), the mammalian Target of Rapamycin (mTOR), and PIM-1 kinase. nih.govrsc.orgnih.gov
Cell Cycle Kinases: Primarily Cyclin-Dependent Kinases (CDK4/6). mdpi.com
Fusion Kinases: Such as BCR-ABL, a hallmark of chronic myelogenous leukemia. nih.gov
The inhibition of these targets affects critical cellular processes like cell growth, proliferation, survival, and angiogenesis. nih.govnih.gov The ability of the pyrido[2,3-d]pyrimidine scaffold to be tailored to inhibit these diverse targets makes it a valuable platform for developing targeted therapies for a wide range of cancers and other diseases. nih.gov
Table 2: Investigated Biological Targets for Pyrido[2,3-d]pyrimidine Derivatives
| Biological Target | Associated Pathway/Process | Disease Context | Source |
|---|---|---|---|
| Dihydrofolate reductase (DHFR) | Folate metabolism, DNA synthesis | Cancer | mdpi.com |
| Tyrosine Kinases (c-Src, PDGFr, FGFr, EGFr) | Signal transduction, cell growth | Cancer | nih.gov |
| PI3K/Akt/mTOR Pathway | Cell survival, proliferation, growth | Cancer | nih.govnih.gov |
| Cyclin-Dependent Kinases (CDK4/6) | Cell cycle regulation | Breast Cancer | nih.govmdpi.com |
| BCR-ABL | Signal transduction | Chronic Myelogenous Leukemia | nih.gov |
| PIM-1 Kinase | Cell survival, apoptosis | Breast Cancer, Leukemia | rsc.orgnih.gov |
Exploration of Structure-Based Drug Design for Enhanced Selectivity
A key challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. Structure-based drug design is a powerful strategy employed to rationally modify lead compounds, such as those derived from this compound, to enhance their selectivity.
This approach relies on understanding the three-dimensional structure of the target protein, often obtained through X-ray crystallography. By visualizing how a compound binds to the active site of a protein, medicinal chemists can make precise chemical modifications to improve the interaction. For example, in the development of inhibitors for Protein Kinase B (PKB/Akt), researchers modified the related pyrrolo[2,3-d]pyrimidine scaffold to improve selectivity against the structurally similar Protein Kinase A (PKA). nih.gov Introducing specific substituents, such as a 4-tert-butyl group, led to a significant increase in selectivity for PKB. nih.gov
Similarly, in the design of EGFR inhibitors, modifications to the pyrido[2,3-d]pyrimidine core were made to achieve greater potency against mutant forms of EGFR, which drive tumor growth in non-small cell lung cancer, while sparing the wild-type (WT) protein. nih.gov This selectivity is crucial for reducing side effects associated with inhibiting WT EGFR in healthy tissues. These examples highlight how structure-based design can guide the optimization of pyrido[2,3-d]pyrimidine derivatives for enhanced target selectivity.
Translational Research and Clinical Development Potential for Pyrido[2,3-d]pyrimidine Derivatives
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. The pyrido[2,3-d]pyrimidine scaffold has a proven track record in this regard, demonstrating significant potential for clinical development. mdpi.commdpi.com
The journey of Palbociclib from a laboratory compound to an FDA-approved drug for breast cancer is a testament to the therapeutic value of this chemical class. mdpi.com Beyond Palbociclib, other derivatives have also entered clinical trials for various indications. For instance, Tarloxotinib, a pyrido[3,4-d]pyrimidine (B3350098), has been studied in patients with non-small cell lung cancer, and Seletalisib, a pyrido[3,2-d]pyrimidine, has been evaluated for Sjögren's Syndrome. mdpi.com The historical use of piritrexim in cancer treatment and pipemidic acid as an antibiotic further solidifies the clinical relevance of this scaffold. mdpi.com
This history of successful clinical translation provides a strong impetus for the continued investigation of new derivatives. The development of synthetic methods that are efficient, economical, and environmentally friendly is crucial for advancing these compounds into clinical trials. google.com The extensive research into their biological activities, coupled with a growing understanding of their structure-activity relationships, positions the pyrido[2,3-d]pyrimidine class of compounds, including novel agents derived from this compound, as having high potential for future therapeutic breakthroughs.
Q & A
Q. What are the key synthetic routes for preparing 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach starts with constructing the pyridine ring fused to pyrimidine. For example:
- Step 1 : Condensation of substituted pyridine precursors (e.g., ethyl 3-(4,6-dichloropyrimidin-5-yl)acrylate) to form the pyrido[2,3-d]pyrimidine core .
- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions (80–110°C) .
- Step 3 : Methylation at the 7-position via nucleophilic substitution with methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH) . Yield optimization requires precise control of temperature, solvent (e.g., DMF or THF), and stoichiometry. Impurities such as over-chlorinated byproducts can be minimized by limiting reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm methyl (δ ~2.5 ppm for CH₃) and aromatic protons (δ 7.5–9.0 ppm). Chlorine substituents deshield adjacent carbons .
- HRMS : Validate molecular weight (C₈H₇ClN₄, exact mass 210.0305) with ESI+ or MALDI-TOF .
- X-ray crystallography : Resolve crystal packing and confirm regiochemistry of substituents, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What are the primary biological targets of pyrido[2,3-d]pyrimidine derivatives, and how does methylation at the 7-position affect activity?
Pyrido[2,3-d]pyrimidines are kinase inhibitors targeting EGFR, JAK, and CDKs. The 7-methyl group enhances metabolic stability by reducing oxidative demethylation in vivo. For example, methyl substitution improves IC₅₀ values by 3–5-fold in JAK2 inhibition assays compared to unmethylated analogs .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in DMSO and water be resolved?
Discrepancies arise from hydration states or impurities. Methodological solutions:
Q. What strategies optimize regioselectivity during chlorination of pyrido[2,3-d]pyrimidine precursors?
Chlorination at the 4-position is favored due to electron-deficient pyrimidine rings. To suppress competing 2- or 6-position chlorination:
Q. How do steric and electronic effects of the 7-methyl group influence binding to kinase ATP pockets?
Computational studies (docking, MD simulations) reveal:
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Key issues include:
- Exothermic chlorination : Use jacketed reactors with controlled cooling to prevent runaway reactions.
- Purification : Replace column chromatography with recrystallization (ethanol/water) or acid-base extraction for >98% purity .
- Waste management : Neutralize POCl₃ residues with ice-cold NaOH before disposal .
Methodological & Analytical Questions
Q. How can reaction mechanisms for pyrido[2,3-d]pyrimidine formation be validated experimentally?
- Isotopic labeling : Use ¹³C-labeled precursors to track cyclization pathways via NMR .
- Kinetic studies : Monitor intermediate concentrations using inline FTIR or UV-Vis spectroscopy .
Q. What are best practices for ensuring compound stability during long-term storage?
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
In polar solvents (DMSO, water), the 1H-tautomer predominates due to stabilization of the N-H group. In non-polar solvents (toluene), the 3H-tautomer is favored. Variable-temperature NMR (25–80°C) can quantify equilibrium constants .
Data Contradiction & Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
